![molecular formula C10H20Cl2N4O B13656289 3-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]propanamide dihydrochloride](/img/structure/B13656289.png)
3-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]propanamide dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]propanamide dihydrochloride is a chemical compound with a molecular weight of 283.2 g/mol . It is known for its versatile applications in various fields, including organic synthesis and medicinal chemistry . The compound is characterized by its unique structure, which includes a pyrazole ring, making it a valuable scaffold in the development of more complex heterocyclic systems .
Méthodes De Préparation
The synthesis of 3-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]propanamide dihydrochloride involves several steps. One common method includes the reaction of 3-amino-5-methylpyrazole with a suitable propylating agent under controlled conditions . The reaction typically requires a solvent such as dichloromethane or tetrahydrofuran and may involve catalysts like iodine . Industrial production methods often scale up these reactions, ensuring high purity and yield through optimized reaction conditions and purification techniques .
Analyse Des Réactions Chimiques
3-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]propanamide dihydrochloride undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents, and specific catalysts to drive the reactions to completion . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]propanamide dihydrochloride has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 3-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]propanamide dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The pathways involved in its mechanism of action include inhibition of enzyme activity, disruption of receptor-ligand interactions, and alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
3-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]propanamide dihydrochloride can be compared with other similar compounds, such as:
3-amino-5-methylpyrazole: This compound shares the pyrazole ring structure but lacks the propylamide side chain, making it less versatile in certain synthetic applications.
5-amino-3-methyl-1-phenylpyrazole:
The uniqueness of this compound lies in its specific structure, which provides a balance of reactivity and stability, making it suitable for a wide range of applications .
Propriétés
Formule moléculaire |
C10H20Cl2N4O |
|---|---|
Poids moléculaire |
283.20 g/mol |
Nom IUPAC |
3-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]propanamide;dihydrochloride |
InChI |
InChI=1S/C10H18N4O.2ClH/c1-8-9(7-13-14-8)3-2-6-12-10(15)4-5-11;;/h7H,2-6,11H2,1H3,(H,12,15)(H,13,14);2*1H |
Clé InChI |
MJMFQKXUGMNWFH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=NN1)CCCNC(=O)CCN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Hexahydro-2H,6H-spiro[pyrido[1,2-a]pyrazine-7,2'-[1,3]dioxolane]](/img/structure/B13656206.png)
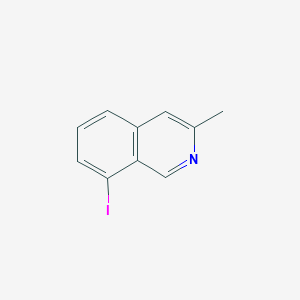
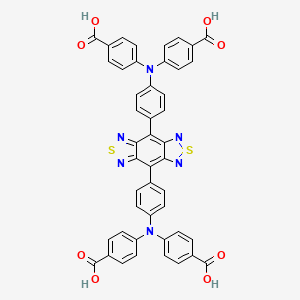
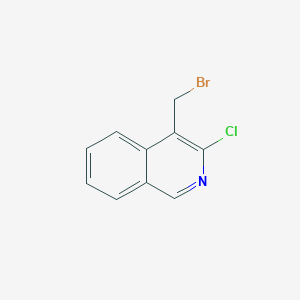
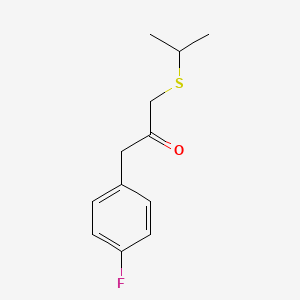
![[3-Benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B13656237.png)
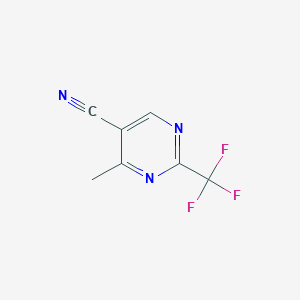
![7,14-dioctyl-4,11-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,10-dithia-7,14-diazatetracyclo[6.6.0.02,6.09,13]tetradeca-1(8),2(6),4,9(13),11-pentaene](/img/structure/B13656253.png)
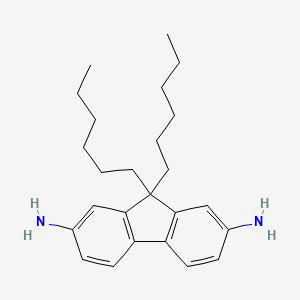
![(6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-yl)methanamine](/img/structure/B13656276.png)
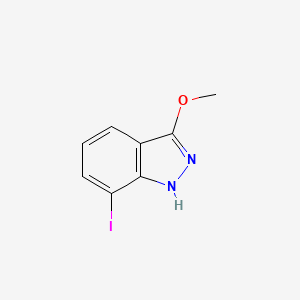
![5-Chloro-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13656298.png)
![2-(Bromomethyl)-1-(phenylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B13656312.png)
![Benzamide,N-(2-aminophenyl)-4-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-](/img/structure/B13656314.png)
